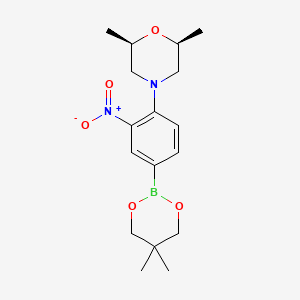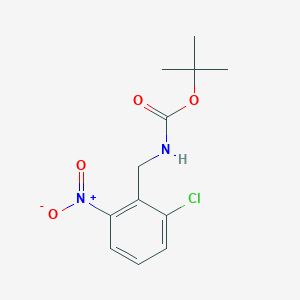
2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
2-(3-Aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide (2-AAT) is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. 2-AAT is an analogue of the widely studied compound 2-amino-3-methylpyridine (2-AMP). 2-AAT has been studied for its ability to bind to proteins, enzymes, and other molecules in the body, as well as for its potential to act as a prodrug for other compounds. 2-AAT is a versatile molecule that has been studied for a variety of applications, including as a potential drug candidate, a diagnostic tool, and a therapeutic agent.
Scientific Research Applications
Antimicrobial Agents
Several studies have synthesized and evaluated thiazole derivatives for their potential as antimicrobial agents. For instance, Baviskar, Khadabadi, and Deore (2013) focused on a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives, demonstrating significant antimicrobial activity against various bacterial and fungal strains (B. A. Baviskar, S. S. Khadabadi, & S. Deore, 2013). Similarly, Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating pyrazole moieties, which exhibited significant antibacterial and antifungal activities, highlighting the therapeutic potential of such compounds (G. Saravanan et al., 2010).
Anticonvulsant Activity
Alagarsamy, Senthilraja, and Solomon (2016) explored 3-substituted-thiazolyl-2-iminothiazolidin-4-ones, synthesized through a series of reactions involving thiazol-2-yl-chloroacetamides, for their anticonvulsant activities. One compound in particular showed moderate potency compared to the reference standard diazepam, suggesting the utility of thiazole derivatives in developing anticonvulsant therapies (V. Alagarsamy, M. Senthilraja, & V. Solomon, 2016).
Insecticidal and Antitumor Activity
Research by Fadda et al. (2017) utilized a 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide precursor for synthesizing various heterocycles with potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study exemplifies the application of such compounds in agricultural research to develop new insecticides (A. Fadda et al., 2017). Additionally, Yurttaş, Tay, and Demirayak (2015) evaluated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their antitumor activity, highlighting the potential of thiazole derivatives in cancer research (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Optoelectronic Properties
Camurlu and Guven (2015) synthesized thiazole-containing monomers and investigated their electrochemical polymerization and optoelectronic properties. This research points to the potential use of thiazole derivatives in the development of conducting polymers for optoelectronic applications (P. Camurlu & N. Guven, 2015).
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c9-6-3-12(4-6)5-7(13)11-8-10-1-2-14-8/h1-2,6H,3-5,9H2,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRCEGZADDUZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=NC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide](/img/structure/B1490533.png)

